3-[(trans-4-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}cyclohexyl)methyl]-1,2,3-benzotriazin-4(3H)-one
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Overview
Description
3-({4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE is a complex organic compound with potential applications in various fields of science and industry. This compound features a benzotriazinone core, a cyclohexyl group, and a piperidine moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE typically involves multiple steps, including the formation of the benzotriazinone core, the introduction of the cyclohexyl group, and the attachment of the piperidine moiety. Common synthetic routes may include:
Formation of Benzotriazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzotriazinone ring.
Introduction of Cyclohexyl Group: The cyclohexyl group can be introduced through various methods, such as alkylation or acylation reactions.
Attachment of Piperidine Moiety: The piperidine moiety is typically introduced through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the selection of appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-({4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
3-({4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-({4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound shares the chlorophenyl group and hydroxyl functionality but differs in its overall structure and properties.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound contains a chlorophenyl group and is studied for its antiviral activity.
1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone: This compound features a chlorophenyl group and is used in various chemical reactions.
Uniqueness
3-({4-[4-(4-CHLOROPHENYL)-4-HYDROXYPIPERIDINE-1-CARBONYL]CYCLOHEXYL}METHYL)-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-4-ONE is unique due to its combination of a benzotriazinone core, cyclohexyl group, and piperidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C26H29ClN4O3 |
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Molecular Weight |
481.0 g/mol |
IUPAC Name |
3-[[4-[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]cyclohexyl]methyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C26H29ClN4O3/c27-21-11-9-20(10-12-21)26(34)13-15-30(16-14-26)24(32)19-7-5-18(6-8-19)17-31-25(33)22-3-1-2-4-23(22)28-29-31/h1-4,9-12,18-19,34H,5-8,13-17H2 |
InChI Key |
XNTBRGOXBYBAFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)N4CCC(CC4)(C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
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